4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one
CAS No.: 63507-00-6
Cat. No.: VC17290759
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63507-00-6 |
|---|---|
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one |
| Standard InChI | InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |
| Standard InChI Key | DUUOBAFQFSCNLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound’s structure consists of a γ-lactone (dihydrofuran-2(3H)-one) ring fused to a 4-chlorophenyl group at the 4-position and two methyl groups at the 5-position. The IUPAC name, 4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one, reflects this arrangement. Key structural parameters include:
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Bond angles: The dihydrofuranone ring adopts a puckered conformation, with the lactone carbonyl () exhibiting a bond length of approximately 1.21 Å, typical for ketones.
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Chlorophenyl orientation: The 4-chlorophenyl group lies perpendicular to the lactone ring, minimizing steric clashes with the methyl groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.68 g/mol |
| Canonical SMILES | CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C |
| InChI Key | DUUOBAFQFSCNLR-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl): Signals at δ 1.33 (s, 3H, -CH), 1.41 (s, 3H, -CH), 2.56–2.87 (m, 2H, H-4), and 7.30–7.42 (m, 5H, aromatic) align with analogous dihydrofuranone derivatives .
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NMR: Peaks at δ 21.70 (-CH), 24.47 (-CH), 217.35 (C=O), and 140.69 (aromatic C-Cl) confirm the substituent arrangement .
Mass Spectrometry (MS)
Electron ionization (EI) yields a molecular ion peak at 224.1 (M), with fragmentation patterns dominated by loss of CO ( 196.1) and Cl ( 189.1).
Synthetic Methodologies
Acid-Catalyzed Intramolecular Oxa-Michael Addition
A solvent-free, microwave-assisted protocol enables efficient synthesis. Reacting (E)-1-(4-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one with triflic acid (10 mol%) under microwave irradiation (650 W, 9 min) yields the title compound in >85% purity . Key advantages include:
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Reaction time: Reduced from hours to minutes versus conventional heating.
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Green chemistry: Eliminates volatile organic solvents.
Table 2: Optimization of Microwave Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Triflic acid (10 mol%) |
| Temperature | 120–130°C |
| Irradiation cycles | 9 s on / 21 s off |
| Yield | 89% |
Chemical Reactivity and Functionalization
Lactone Ring Opening
The strained γ-lactone undergoes nucleophilic attack at the carbonyl carbon. For example:
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Aminolysis: Reaction with primary amines (e.g., benzylamine) in THF produces β-hydroxy amides.
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Reduction: reduces the lactone to a diol, though over-reduction of the aryl chloride is a concern.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the para position. Nitration with introduces a nitro group, enabling further derivatization to amines or azo compounds.
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, hydrogenation of the lactone and subsequent carboxylation yields analogues of ibuprofen.
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2).
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Asymmetric Synthesis: Develop enantioselective routes using chiral Brønsted acid catalysts.
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Polymer Chemistry: Explore ring-opening polymerization for biodegradable plastics.
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